molecular formula C19H23N3O2 B2649479 3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 689746-67-6

3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2649479
CAS No.: 689746-67-6
M. Wt: 325.412
InChI Key: UTEFTXDPDDNWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3-methoxy substituent on the benzoyl ring and a 4-(4-methylpiperazin-1-yl)phenyl group as the aniline moiety. This compound shares structural motifs with kinase inhibitors and receptor modulators, particularly due to the 4-methylpiperazine group, which is commonly associated with improved solubility and target engagement in medicinal chemistry . Its molecular weight is approximately 403.48 g/mol, and its synthesis typically involves coupling reactions between substituted benzoic acids and anilines under optimized conditions (e.g., HBTU-mediated amidation) .

Properties

IUPAC Name

3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-19(23)15-4-3-5-18(14-15)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEFTXDPDDNWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents like dichloromethane or chloroform. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C) to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the synthesis, ensuring precise control over reaction conditions.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Electrophilic reagents like bromine or nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid derivatives.

    Reduction: Formation of 3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]amine.

    Substitution: Formation of halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

Neuropharmacology

3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been studied for its effects on neurotransmitter systems, particularly in relation to the choline transporter. Research has demonstrated that compounds within this structural family can act as inhibitors of the choline transporter, which plays a crucial role in acetylcholine synthesis and release. Inhibition of this transporter may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study : A study published in PMC4385452 detailed the synthesis and structure-activity relationships of related compounds, identifying a potent inhibitor of the choline transporter that could serve as a lead for further drug development . The findings indicated that modifications to the piperazine ring significantly affected the binding affinity and selectivity for the transporter.

Oncology

The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Data Table: Cytotoxicity Assays

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of proliferation

These results indicate that this compound could be a candidate for further development as an anti-cancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the piperazine moiety and methoxy group have been shown to influence biological activity significantly.

Table: Structural Variations and Their Effects

ModificationEffect on Activity
Addition of halogensIncreased potency
Alteration of piperazine substituentsEnhanced selectivity
Variation in benzamide structureImproved stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase Inhibitors

Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide)
  • Key Differences : Imatinib incorporates a pyrimidine-pyridine scaffold instead of the 3-methoxybenzamide group. This structural variation enhances its binding to the ATP pocket of BCR-ABL kinase .
  • Molecular Weight : ~493.60 g/mol (higher due to the pyrimidine-pyridine system) .
Nilotinib and Dasatinib
  • These compounds retain the 4-methylpiperazine motif but feature bulky heterocyclic extensions (e.g., thiazole in dasatinib), which improve potency against resistant kinase mutants .

Receptor-Targeted Analogues

APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)
  • Key Differences: APD791 replaces the 4-methylpiperazine with a morpholinoethoxy group and adds a pyrazole ring.
  • Biological Activity : Acts as a highly selective 5-HT2A receptor inverse agonist (IC50 < 10 nM), highlighting how substituents on the phenyl ring dictate receptor specificity .
  • Molecular Weight : ~509.56 g/mol .

Structural Derivatives with Modified Substituents

Compound 11n (N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(4-hydroxyphenoxy)benzamide)
  • Key Differences: Features a 4-hydroxyphenoxy group and a chiral piperazine-methylpropyl side chain.
  • Physicochemical Properties : Increased polarity due to hydroxyl groups reduces LogP compared to the methoxy-containing target compound. Molecular weight: ~490.7 g/mol .
Compound C9 (4-(Methoxymethyl)-N-(6-(4-((4-(4-methylpiperazin-1-yl)phenyl)carbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide)
  • Molecular Weight : ~579.26 g/mol .

Crystalline Forms and Bioisosteres

3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
  • Impact : Improved crystallinity and target binding affinity in kinase inhibition assays .
N-[4-(4-Methyl-1-piperazinyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
  • Key Differences : Replaces methoxy with tetrazole , a carboxylic acid bioisostere, altering hydrogen-bonding capacity and acidity (pKa ~4.9) .

Data Tables

Table 2. Physicochemical Properties

Compound Name LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
3-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide 2.8 5 5
Imatinib 3.2 8 7
APD791 2.5 7 9
Compound 11n 1.9 6 6

Key Findings and Implications

Methoxy vs. Hydrophobic Groups : The 3-methoxy substituent balances polarity and membrane permeability, whereas bulkier groups (e.g., trifluoromethyl) improve target affinity at the cost of synthetic complexity .

Bioisosteric Replacements: Tetrazole or morpholinoethoxy groups modulate receptor selectivity and metabolic stability .

Biological Activity

3-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known by its CAS number 689746-67-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, with a molecular weight of 325.41 g/mol. The structure features a methoxy group, a piperazine moiety, and an amide functional group, which are critical for its biological activity.

Anticancer Potential

Recent studies have investigated the anticancer properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that related compounds showed IC50 values in the micromolar range against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound A (similar structure)MCF-70.65
Compound B (similar structure)PANC-12.41
This compoundTBDTBD

Note: TBD indicates data to be determined from ongoing studies.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or other cellular pathways. Similar compounds have been identified as potential type 1 kinase inhibitors, which suggests that this compound could interact with ATP-binding sites in kinases, thereby disrupting cancer cell proliferation .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of new benzamide derivatives, researchers synthesized several analogs and assessed their activity against cancer cell lines. The findings indicated that modifications to the piperazine and benzamide structures significantly influenced their cytotoxicity and selectivity .

Moreover, another study highlighted the importance of structural modifications in enhancing the solubility and metabolic stability of these compounds, which are crucial for their therapeutic efficacy .

Q & A

Q. Table 1: Comparative Bioactivity of Derivatives

DerivativeSubstituent (R)IC50 (c-Kit)IC50 (DDR1)Solubility (mg/mL)
11l (Methoxy)3-OCH312 nM85 nM0.5 (free base)
11h (Hydroxy)3-OH8 nM120 nM1.2 (HCl salt)
D845 (Trifluoromethyl)3-CF325 nM45 nM0.3 (free base)
Data from

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Coupling AgentHBTU > EDCI+20–30% yield
SolventTHF > DMFBetter purity
Temperature25°C (RT)Minimizes side reactions
Reaction Time12–24 hoursMaximizes conversion
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.